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Verfasst von: Dr. Gemini, Senior Application Scientist

Willkommen im technischen Support-Center, das sich der Bewaltigung der Feinheiten bei der
Synthese von 2-Methoxyquinolin-7-amin widmet. Diese Chinolin-Einheit ist ein entscheidender
Baustein in der medizinischen Chemie, dessen Synthese jedoch voller potenzieller Fallstricke
ist, von unkontrollierten exothermen Reaktionen bis hin zu hartnackigen Verunreinigungen.

Dieser Leitfaden ist als dialogorientierte Ressource konzipiert, die die kollektive Felderfahrung
unseres Teams in einem Frage-Antwort-Format zusammenfasst. Wir gehen auf spezifische
Probleme ein, die wahrend der Synthese auftreten, erklaren die zugrunde liegende Chemie
und bieten validierte, umsetzbare Losungen.

Teil 1: Uberblick iiber die synthetische Strategie

Die robusteste und am haufigsten berichtete Route zu 2-Methoxyquinolin-7-amin ist ein
mehrstufiger Prozess, der mit dem Aufbau des Chinolin-Kerns beginnt, gefolgt von einer Reihe
von Funktionalisierungsschritten. Die allgemeine Strategie ist unten dargestellt.
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Schritt 1: Chinolin-Kern-Synthese
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Abbildung 1: Allgemeiner synthetischer Weg zu 2-Methoxyquinolin-7-amin.

Teil 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen. Jede Antwort bietet
eine Ursachenanalyse und eine schrittweise Losung.

Stufe 1: Synthese von 2-Chlor-7-nitrochinolin

F1: Meine Skraup-Reaktion zur Bildung des Chinolinrings aus 3-
Nitroanilin ist entweder zu heftig oder startet nicht. Was lauft schief?

Antwort: Die Skraup-Synthese ist bekanntermal3en stark exotherm und kann bei
unsachgemalRer Durchfiihrung schwer zu kontrollieren sein[1][2]. Das Problem liegt in der
Regel in der Kinetik der Dehydratisierung von Glycerin zu Acrolein und der anschliel3enden
Michael-Addition.

o Ursache der heftigen Reaktion: Eine zu schnelle Zugabe von Schwefelsaure oder eine
unzureichende Warmeabfuhr fuhrt zu einer unkontrollierten Bildung von Acrolein, was zu
einem thermischen Durchgehen fuhrt[2].

o Ursache des Reaktionsversagens: Eine zu niedrige Temperatur oder eine unzureichende
Saurekonzentration verhindert die Bildung des elektrophilen Acroleins, wodurch die Reaktion
ins Stocken gerat[3].

Lésungen zur Fehlerbehebung:
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Temperaturkontrolle ist entscheidend: Mischen Sie das Anilin, Glycerin und den
Oxidationsmittel (z. B. m-Nitrobenzolsulfonat) bei Raumtemperatur vor[4]. Fligen Sie die
Schwefelsaure langsam und portionsweise uber einen Eisbad zu, um die Innentemperatur
unter 120 °C zu halten.

Verwenden Sie einen Moderator: Die Zugabe von Eisen(ll)-sulfat (FeSOa) ist ein klassischer
Ansatz, um die Reaktion zu mildern. Es glattet die exotherme Reaktion und sorgt fur einen
kontrollierbareren Temperaturanstieg[1].

Initierung der Reaktion: Nach der Zugabe der S&ure ist ein vorsichtiges Erhitzen auf ca.
140-150 °C erforderlich, um die Reaktion zu starten. Sobald sie begonnen hat (erkennbar an
einer Farbanderung und einem Temperaturanstieg), entfernen Sie die Warmequelle und
lassen Sie die exotherme Reaktion sich selbst erhalten, wahrend Sie bei Bedarf kiihlen[2][4].

F2: Die Chlorierung meines 7-Nitrochinolin-N-oxids mit
Phosphoroxychlorid (POCIs) ist unvollstandig oder niedrig-ergiebig.
Was sind die haufigsten Fallstricke?

Antwort: Die Umwandlung des N-Oxids in das 2-Chlor-Derivat ist eine kritische
Aktivierungsstufe. Geringe Ausbeuten sind oft auf Feuchtigkeit, unzureichende Reagenzien
oder eine suboptimale Aufarbeitung zuriickzufuhren.

Kausalitat: POCIs ist extrem feuchtigkeitsempfindlich. Jede Wasserkontamination
hydrolysiert es zu Phosphorsaure, wodurch das Reagenz unwirksam wird und
Nebenprodukte entstehen. Die Reaktion erfordert auch eine ausreichend hohe Temperatur,
um die Bildung des reaktiven Chlorsulfat-Zwischenprodukts zu gewéhrleisten.

Lésungen zur Fehlerbehebung:

Strenge wasserfreie Bedingungen: Trocknen Sie das 7-Nitrochinolin-N-oxid-
Ausgangsmaterial vor der Verwendung grindlich im Vakuum. Verwenden Sie frisch
destilliertes POCIs und fuhren Sie die Reaktion unter einer inerten Atmosphéare (Stickstoff
oder Argon) durch.

Reaktionstemperatur und -dauer: Die Reaktion wird typischerweise unter Ruckfluss in
Uberschussigem POCIs (das sowohl als Reagenz als auch als Losungsmittel dient) fir 2-4
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Stunden durchgefiihrt[5]. Uberwachen Sie den Fortschritt mittels DC, um eine vollstandige
Umsetzung sicherzustellen.

o Aufarbeitungsprotokoll: Die Aufarbeitung ist entscheidend. Giel3en Sie die
Reaktionsmischung sehr langsam und vorsichtig auf zerstol3enes Eis[5]. Diese Reaktion ist
extrem exotherm und setzt HCI-Gas frei; fuhren Sie sie in einem gut beltfteten Abzug durch.
Das Produkt fallt als Feststoff aus, der dann durch Filtration gesammelt werden kann. Eine
unzureichende Abkthlung oder eine zu schnelle Zugabe kann zur Zersetzung des Produkts
fuhren.

Stufe 2: Nukleophile aromatische Substitution

(Methoxylierung)

F3: Meine Methoxylierung von 2-Chlor-7-nitrochinolin mit
Natriummethoxid ist unvollstandig. Wie kann ich die Reaktion zum
Abschluss bringen?

Antwort: Dies ist eine klassische nukleophile aromatische Substitution (SNAr). Die
Unvollstandigkeit deutet typischerweise auf Probleme mit der Nukleophil-Erzeugung, der
Temperatur oder der Loslichkeit hin.

o Kausalitat: Die SNAr-Reaktion wird durch die elektronenentziehende Nitrogruppe aktiviert,
erfordert aber dennoch ein starkes Nukleophil und ausreichende thermische Energie, um die
Energiebarriere des Meisenheimer-Komplex-Zwischenprodukts zu tberwinden.

Lésungen zur Fehlerbehebung:
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Parameter

Empfehlung

Begriindung

Reagenzqualitat

Verwenden Sie frisch
zubereitetes Natriummethoxid
(NaOMe) oder eine

handelstibliche Lésung.

Altes NaOMe kann durch
Reaktion mit atmosphérischer
Feuchtigkeit und CO:2
abgebaut werden, was seine

Nukleophilie verringert.

Stochiometrie

Verwenden Sie einen leichten
Uberschuss an NaOMe (1,2—
1,5 Aquivalente).

Dies stellt sicher, dass
gentgend Nukleophil
vorhanden ist, um die Reaktion
voranzutreiben und etwaige
Spuren von Feuchtigkeit zu

kompensieren.

Fihren Sie die Reaktion unter

Eine erhbhte Temperatur ist

notwendig, um die fir die

Temperatur Rickfluss in Methanol fiir 4-6 aromatische Substitution
Stunden durch[5]. erforderliche
Aktivierungsenergie zu liefern.
Stellen Sie sicher, dass das 2- ) ] )
Eine schlechte Ldslichkeit
Chlor-7-nitrochinolin ] )
) ] o begrenzt die effektive
Loslichkeit vollstandig im Methanol gel6st

ist, bevor Sie es unter

Ruckfluss erhitzen.

Konzentration der Reaktanden

und verlangsamt die Reaktion.

F4: Ich beobachte Nebenprodukte, die mit Hydrolyse (zum 7-
Nitrochinolin-2-on) oder Demethylierung Ubereinstimmen. Was
verursacht das und wie kann ich es verhindern?

Antwort: Die Bildung des Chinolin-2-on-Nebenprodukts ist ein klares Indiz fur eine

konkurrierende Reaktion mit Hydroxidionen, wahrend eine Demethylierung unter diesen

Bedingungen selten ist, aber auf extreme Bedingungen hindeuten kann.

o Ursache der Hydrolyse: Hydroxidionen (OH™), die aus der Reaktion von Natriummethoxid

mit Spuren von Wasser im Lésungsmittel entstehen, kdnnen als konkurrierendes Nukleophil

wirken und das Chloratom angreifen.
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o Pravention: Der Schlussel ist die strikte Kontrolle der Feuchtigkeit. Verwenden Sie
wasserfreies Methanol (durch Destillation aus Magnesium oder Verwendung eines frisch
gedffneten Lésungsmittels in Sure/Seal™-Flaschen), um die Bildung von Hydroxid zu
minimieren.

@—Chlor—?—nitrochinolir)

N
N
N

+ NaOMe (Nukleophil) . + NaOH (aus Hz0)
(Gewinschter WegQ) \\ (Nebenreaktion)

2-Methoxy-7-nitrochinolin 7- Nltrochlnolln -2(1H)-on
(Gewtlinschtes Produkt) (Hydrolyse-Nebenprodukt)

Click to download full resolution via product page

Abbildung 2: Konkurrierende Reaktionswege bei der Methoxylierung.

Stufe 3: Reduktion der Nitrogruppe
F5: Meine katalytische Hydrierung von 2-Methoxy-7-nitrochinolin ist
nicht vollstandig. Was sollte ich Uberprifen?

Antwort: Die katalytische Hydrierung ist hocheffizient, kann aber durch Katalysator-
Deaktivierung, unzureichenden Wasserstoffdruck oder schlechten Stofftransport behindert
werden.

» Kausalitat: Der Palladium-auf-Kohle-Katalysator (Pd/C) kann durch Spuren von
Verunreinigungen (insbesondere Schwefel oder Halogenide aus friilheren Schritten) vergiftet
werden. Darlber hinaus muss die Reaktion ausreichend gerihrt werden, um einen
effizienten Kontakt zwischen dem Substrat, dem Wasserstoffgas und der
Katalysatoroberflache zu gewahrleisten.

Losungen zur Fehlerbehebung:
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» Katalysator-Qualitat und -Beladung: Verwenden Sie einen hochwertigen Katalysator (z. B. 10
% Pd/C). Eine typische Beladung betragt 5-10 Mol-%. Wenn eine Vergiftung vermutet wird,
versuchen Sie, das Ausgangsmaterial vor der Hydrierung durch einen kurzen Kieselgel-
Pfropfen zu leiten.

o Wasserstoffdruck: Obwohl die Reaktion oft bei atmospharischem Druck (Ballon)
durchgefuhrt werden kann, kann die Verwendung eines Parr-Shakers bei h6herem Druck (z.
B. 50 psi) die Reaktionsgeschwindigkeit und -vollstandigkeit erheblich verbessern[6].

e Ruhren und Losungsmittel: Kraftiges Ruhren ist unerlasslich. Verwenden Sie Losungsmittel
wie Ethanol, Methanol oder Ethylacetat, in denen sowohl das Ausgangsmaterial als auch
das Produkt gut I6slich sind.

« Reaktionszeit: Uberwachen Sie die Reaktion mittels DC oder LC-MS. Hydrierungen kénnen
von 1 Stunde bis Gber 24 Stunden dauern. Lassen Sie die Reaktion laufen, bis das
Ausgangsmaterial vollstandig verbraucht ist.

F6: Ich isoliere Hydroxylamin- oder Azo/Azoxy-Verunreinigungen.
Wie kann ich eine vollstandige Reduktion zum Amin sicherstellen?

Antwort: Die Isolierung dieser Zwischenprodukte deutet auf eine unvollstandige Reduktion hin.
Der Reduktionsprozess verlauft schrittweise (Nitro — Nitroso — Hydroxylamin — Amin), und
diese Zwischenprodukte kénnen sich unter suboptimalen Bedingungen ansammelin.

» Kausalitat: Dies geschieht oft, wenn der Katalysator seine Aktivitat verliert oder wenn der
Wasserstoffzufluss wéhrend der Reaktion unterbrochen wird. Bestimmte Reduktionsmittel,
wie z. B. Hydrazin in Gegenwart einiger Katalysatoren, konnen manchmal bei der
Hydroxylamin-Stufe stehen bleiben[7].

Lésungen zur Fehlerbehebung:

» Reaktivieren oder ersetzen Sie den Katalysator: Wenn die Reaktion ins Stocken gerat, kann
das Filtern der Mischung durch Celite und das Hinzufligen einer frischen Portion Katalysator
die Reaktion oft wieder in Gang bringen.

e Sorgen Sie fur einen konstanten Hz-Fluss: Stellen Sie sicher, dass der Wasserstoffballon voll
bleibt oder dass der Druck im Parr-Apparat wahrend der gesamten Reaktion konstant ist.
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o Wabhlen Sie ein robustes Reduktionssystem: Die Hydrierung mit Hz/Pd-C ist in der Regel am
zuverlassigsten, um eine vollstdndige Reduktion zu erreichen. Alternativ kann eine
Reduktion mit Zinn(ll)-chlorid (SnCl2) in HCI eine wirksame Methode sein, um Nitro-Gruppen
vollstdndig zu Aminen zu reduzieren, obwohl die Aufarbeitung umstéandlicher sein kann.

Stufe 4: Reinigung

F7: Mein Endprodukt, 2-Methoxyquinolin-7-amin, zeigt starkes Tailing
auf meiner Kieselgel-Saule. Was ist das Standardverfahren zur
Reinigung aromatischer Amine?

Antwort: Dieses Problem ist bei der Reinigung von basischen Verbindungen wie Aminen auf
saurem Kieselgel allgegenwartig. Die Aminogruppe interagiert stark mit den sauren
Silanolgruppen (Si-OH) auf der Kieselgeloberflache, was zu einer schlechten Peakform und
einer schwierigen Elution fuhrt.

Lésungen zur Fehlerbehebung:

o Deaktivieren Sie das Kieselgel: Die gebrauchlichste und effektivste Methode besteht darin,
dem Eluenten eine kleine Menge einer Base beizumischen.

o Empfehlung: Fugen Sie lhrem Eluentensystem (z. B. Hexan/Ethylacetat oder
Dichlormethan/Methanol) 0,5-1 % Triethylamin (TEA) oder Ammoniumhydroxid hinzu[8].

o Mechanismus: Die zugesetzte Base neutralisiert die sauren Stellen auf dem Kieselgel,
wodurch die unerwinschte Wechselwirkung mit lhrem Aminprodukt minimiert wird und es
sich als scharfer Peak eluieren I&sst.

e Verwenden Sie eine alternative stationare Phase: Wenn das Tailing weiterhin ein Problem
darstellt, sollten Sie die Verwendung von basischem Aluminiumoxid oder amin-
funktionalisiertem Kieselgel als stationare Phase in Betracht ziehen[9]. Diese sind besser fir
die Reinigung basischer Verbindungen geeignet.

o Saure-Base-Extraktion: Fihren Sie vor der Chromatographie eine Saure-Base-Extraktion
durch, um nicht-basische Verunreinigungen zu entfernen. Losen Sie das Rohmaterial in
einem organischen Lésungsmittel (z. B. Ethylacetat), extrahieren Sie es mit wassriger Séaure
(z. B. 1 M HCI), um das Amin zu protonieren und in die wassrige Phase zu Uberfiihren.
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Waschen Sie die wassrige Phase mit einem organischen Losungsmittel, um neutrale
Verunreinigungen zu entfernen, machen Sie sie dann mit einer Base (z. B. 1 M NaOH)
basisch und extrahieren Sie Ihr reines Amin zurtick in ein organisches Losungsmittel[9].

Teil 3: Haufig gestelite Fragen (FAQs)

FAQ 1: Was sind die wichtigsten analytischen Techniken zur Uberwachung des
Reaktionsfortschritts und zur Charakterisierung der Zwischenprodukte und des Endprodukts?

Zur Uberwachung des Reaktionsfortschritts ist die Diinnschichtchromatographie (DC) von
unschéatzbarem Wert. Zur Charakterisierung sollten Sie Folgendes verwenden:

e !H- und 3C-NMR-Spektroskopie: Zur strukturellen Aufklarung in jeder Phase.

o Massenspektrometrie (LC-MS oder GC-MS): Zur Bestéatigung der Molekilmasse der
Zwischenprodukte und des Endprodukts sowie zur Identifizierung von Nebenprodukten.

 Infrarotspektroskopie (IR): Nutzlich zur Verfolgung des Erscheinens/Verschwindens wichtiger
funktioneller Gruppen, wie z. B. der N-O-Streckschwingungen der Nitrogruppe (~1530 und
1350 cm~1) und der N-H-Streckschwingungen des Amins (~3300-3400 cm™1).

FAQ 2: Gibt es besondere Sicherheitsvorkehrungen, die ich wahrend dieser Synthese treffen
sollte?

Ja, mehrere Schritte erfordern besondere Vorsicht:

o Skraup-Reaktion: Wie bereits erwahnt, ist sie stark exotherm. Fihren Sie sie hinter einem
Schutzschild in einem gut funktionierenden Abzug durch[5].

o Phosphoroxychlorid (POCIs): Es ist hochkorrosiv und reagiert heftig mit Wasser. Tragen Sie
immer geeignete personliche Schutzausriistung (PSA), einschlie3lich Handschuhe,
Laborkittel und Schutzbrille, und arbeiten Sie in einem Abzug|[5].

o Katalytische Hydrierung: Wasserstoffgas ist hochentztndlich. Stellen Sie sicher, dass keine
Ziundguellen in der Nahe sind und dass das System ordnungsgemal entliftet wird.

FAQ 3: Kann ich fur den letzten Schritt ein anderes Reduktionsmittel als die katalytische
Hydrierung verwenden?
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Absolut. Wahrend die katalytische Hydrierung oft die sauberste Methode ist, gibt es mehrere

Alternativen. Die Wahl hangt von der Toleranz gegenuber funktionellen Gruppen, dem Mal3stab

und den verfliigbaren Geraten ab.

Reduktionsmittel

Typische
Bedingungen

Vorteile

Nachteile

SnCl2:2H20

HCI, Ethanal,

Ruckfluss

Sehr robust und
zuverlassig fir die
Nitro-Reduktion.

Die Aufarbeitung kann
aufgrund der Bildung
von Zinn-Salzen

umstandlich sein.

Eisen (Fe) Pulver

Essigséaure oder
NHa4Cl, Ruckfluss

Kostengunstig und
effektiv.

Erfordert oft saure
Bedingungen und die
Entfernung von Eisen-

Schlamm.

Natriumdithionit
(Naz2S204)

Wasser/Methanol

Milde Bedingungen,

nutzlich fur
empfindliche

Substrate.

Kann manchmal zu
Nebenprodukten
fuhren; erfordert oft
eine Phasen-Transfer-

Katalyse.

Teil 4: Detaillierte experimentelle Protokolle

Haftungsausschluss: Diese Protokolle sind reprasentativ und sollten fiir den Labormalf3stab

optimiert werden. Alle Operationen sollten in einem Abzug mit geeigneter PSA durchgefuhrt

werden.

Protokoll 1: Synthese von 2-Chlor-7-nitrochinolin

« N-Oxidation: Losen Sie 7-Nitrochinolin (1,0 Aquiv.) in Eisessig. Fiigen Sie 30%ige

Wasserstoffperoxidlésung (ca. 2,0 Aquiv.) tropfenweise hinzu. Erhitzen Sie die Mischung 5

Stunden lang bei 70-80 °C[5]. Kuihlen Sie die Reaktionsmischung ab, giel3en Sie sie in

Eiswasser und neutralisieren Sie sie mit Natriumcarbonat. Filtrieren Sie den ausgefallenen

7-Nitrochinolin-N-oxid-Feststoff ab und trocknen Sie ihn.
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 Chlorierung: Geben Sie das getrocknete 7-Nitrochinolin-N-oxid (1,0 Aquiv.) in einen mit
einem Ruckflusskihler ausgestatteten Kolben. Fligen Sie Uberschissiges
Phosphoroxychlorid (POCIs, ca. 10 Volumina) hinzu. Erhitzen Sie die Mischung 2 Stunden
lang unter Ruckfluss[5]. Kiihlen Sie die Reaktion ab und giel3en Sie sie sehr vorsichtig auf
zerstoRenes Eis. Filtrieren Sie den festen 2-Chlor-7-nitrochinolin-Niederschlag ab, waschen
Sie ihn grindlich mit Wasser und trocknen Sie ihn. Eine Umkristallisation aus Ethanol kann
zur weiteren Reinigung verwendet werden.

Protokoll 2: Synthese von 2-Methoxy-7-nitrochinolin

 Bereiten Sie eine Losung von Natriummethoxid vor, indem Sie Natriummetall (1,1 Aquiv.)
vorsichtig zu wasserfreiem Methanol (unter N2) geben.

 Fligen Sie zu dieser Losung 2-Chlor-7-nitrochinolin (1,0 Aquiv.) hinzu.

« Erhitzen Sie die Mischung 4—6 Stunden lang unter Ruickfluss. Uberwachen Sie den
Fortschritt mittels DC.

e Nach Abschluss kiihlen Sie die Reaktionsmischung ab und gief3en Sie sie in Wasser.

o Der Produktniederschlag, 2-Methoxy-7-nitrochinolin, wird durch Filtration gesammelt, mit
Wasser gewaschen und an der Luft getrocknet[5].

Protokoll 3: Katalytische Hydrierung zu 2-
Methoxyquinolin-7-amin

e Losen Sie 2-Methoxy-7-nitrochinolin (1,0 Aquiv.) in Ethanol oder Methanol in einem
geeigneten Hydriergefal3.

e Geben Sie 10 % Palladium auf Kohle (Pd/C, ~5 Mol-%) vorsichtig unter einer Stickstoff-
Decke hinzu.

e Spulen Sie das System mit Stickstoff und dann mit Wasserstoffgas.

e RUhren Sie die Mischung bei Raumtemperatur unter einer Wasserstoffatmosphare (Ballon
oder Parr-Apparat bei 50 psi) kraftig.
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Uberwachen Sie die Reaktion mittels DC oder LC-MS.

Nach Abschluss sptlen Sie das System mit Stickstoff. Filtrieren Sie die Mischung durch
einen Celite-Pfropfen, um den Katalysator zu entfernen, und waschen Sie den Pfropfen mit
zusatzlichem Losungsmittel.

Verdampfen Sie das Filtrat unter reduziertem Druck, um das rohe 2-Methoxyquinolin-7-amin
zu erhalten, das dann durch Chromatographie oder Umkristallisation gereinigt werden kann.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/product/b3047120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

